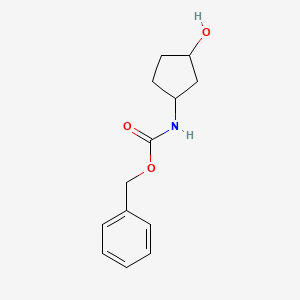
Benzyl (3-hydroxycyclopentyl)carbamate
Descripción general
Descripción
Benzyl (3-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for Benzyl (3-hydroxycyclopentyl)carbamate is1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) . The InChI key is BOLLUGKKOBOJGH-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving Benzyl (3-hydroxycyclopentyl)carbamate are not available, benzyl carbamates are known to be susceptible to hydrogenation and other reactions .Physical And Chemical Properties Analysis
Benzyl (3-hydroxycyclopentyl)carbamate has a density of 1.2±0.1 g/cm3 . Its boiling point is 415.1±44.0 °C at 760 mmHg . The compound is soluble .Aplicaciones Científicas De Investigación
Anticholinesterase Activity
Studies have highlighted the synthesis of novel carbamates with significant anticholinesterase activity, indicating potential for the treatment of conditions like Alzheimer's disease. Luo et al. (2005) reported the creation of carbamates showing potent inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting remarkable selectivity for one enzyme over the other, suggesting their relevance in understanding the interaction between carbamate-based inhibitors and cholinesterase enzymes Luo et al., 2005.
Antibacterial and Antitubercular Properties
Research by Liang et al. (2020) and Cheng et al. (2019) has explored the antibacterial and antitubercular properties of (3-benzyl-5-hydroxyphenyl)carbamates. These compounds have shown potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, with minimal effects on Gram-negative strains, indicating a specific mechanism of action similar to vancomycin Liang et al., 2020; Cheng et al., 2019.
Catalysis and Synthetic Methodologies
Zhang et al. (2006) have demonstrated the use of Au(I) catalysts for the intramolecular hydrofunctionalization of allenes, leading to the efficient formation of various heterocycles. This showcases the role of benzyl (3-hydroxycyclopentyl)carbamate derivatives in advancing synthetic methods for complex molecule construction Zhang et al., 2006.
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-(3-hydroxycyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696839 | |
| Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-hydroxycyclopentyl)carbamate | |
CAS RN |
939426-84-3 | |
| Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



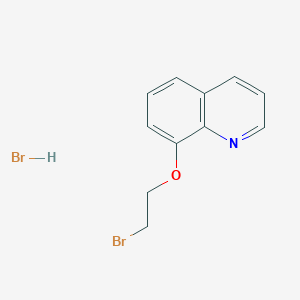
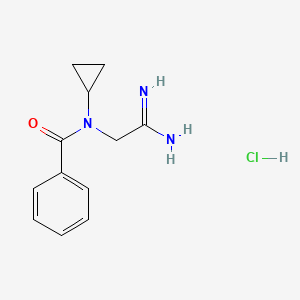
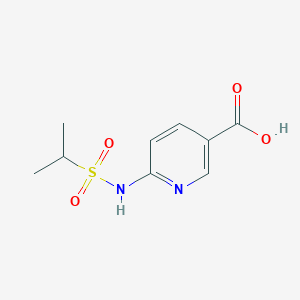
![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)
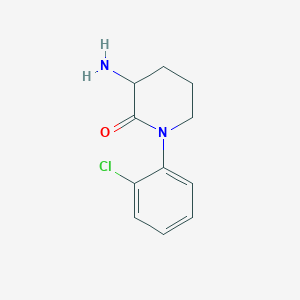
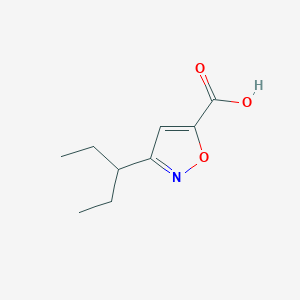
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
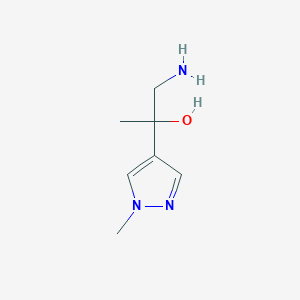
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)
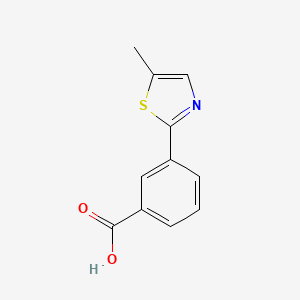
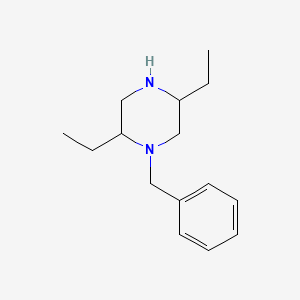
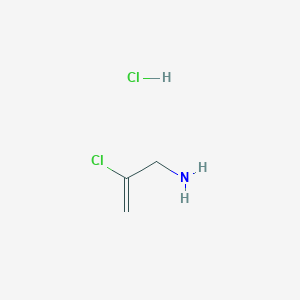
![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)